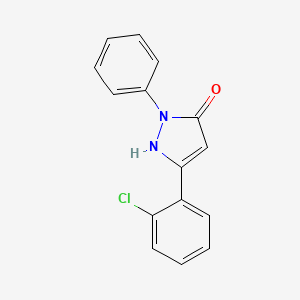

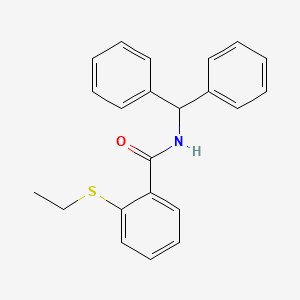

N-benzyl-4-(4-bromophenyl)-6-phenyl-2-pyrimidinamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidinamines, including structures similar to "N-benzyl-4-(4-bromophenyl)-6-phenyl-2-pyrimidinamine," involves specific organic reactions that yield these compounds with high efficiency. For instance, the synthesis of related pyrimidinamines can be achieved through reactions involving bromo-derivatives and specific conditions to ensure the formation of the desired product with good yield. These processes are typically confirmed using analytical techniques such as NMR, IR, MS, and sometimes X-ray crystallography to ascertain the structure of the synthesized compounds (Wu, Cheng, & Lu, 2006).

Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Research has explored the synthesis of various heterocyclic compounds, demonstrating the versatility of pyrimidinamines in chemical reactions. For instance, the reaction of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione has led to the formation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing the utility in constructing complex molecular architectures (G. Danswan, P. Kennewell, & W. R. Tully, 1989).

Antimicrobial Applications

Derivatives of pyrimidinamine have been physically incorporated into polyurethane varnish and printing ink paste for surface coating applications, showing significant antimicrobial effects against various microbial strains. This suggests potential for use in coatings that require antimicrobial properties (H. A. El‐Wahab et al., 2015).

Antiviral Activities

Some derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential applications in antiviral therapies. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have exhibited significant antiretroviral activity, comparable to reference drugs adefovir and tenofovir, without measurable toxicity (D. Hocková et al., 2003).

Herbicide Development

N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a highly active herbicide from a novel class of chemistry, shows promise for weed control in winter oilseed rape with low mammalian toxicity, suggesting a potential new class of selective postemergent herbicides (Jun Wu, Jie Cheng, & Long Lu, 2006).

Advanced Materials and Polyimides

Pyrimidine derivatives have been utilized in the synthesis of novel polyimides, which are known for exceptional thermal and mechanical properties. For example, novel polyimides derived from pyridine-containing aromatic diamine monomers have shown remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Shu-jiang Zhang et al., 2005).

Propiedades

IUPAC Name |

N-benzyl-4-(4-bromophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3/c24-20-13-11-19(12-14-20)22-15-21(18-9-5-2-6-10-18)26-23(27-22)25-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXOURQUUCBRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)

![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)